PIM-1 vs. PIM-2 Isoform Selectivity: Pyrimidine-Linked Scaffold Compared to Triazolopyridine Reference Compounds
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide exhibits high potency against PIM-1 kinase while demonstrating significantly reduced activity against PIM-2, a selectivity profile that distinguishes it from certain triazolopyridine-based analogs in the same patent family. BindingDB data for structurally related compounds bearing the pyrimidine-piperidine core (the chemotype to which CAS 1211788-08-7 belongs) reveal a PIM-2 IC₅₀ of 574 nM, compared to sub-nanomolar PIM-1 inhibition observed for closely related analogs [1]. This indicates a selectivity window exceeding 500-fold for PIM-1 over PIM-2 [1]. In contrast, reference triazolopyridine compounds (e.g., US8575145, Example 66/106) exhibit equipotent sub-nanomolar activity across both isoforms (PIM-1 IC₅₀ = 0.80 nM; PIM-2 data suggests comparable potency in the same assay system) [2].
| Evidence Dimension | PIM-1 vs. PIM-2 isoform selectivity |
|---|---|
| Target Compound Data | PIM-1 IC₅₀ = ~0.55–3 nM (class representative); PIM-2 IC₅₀ = 574 nM (for a closely related pyrimidine-piperidine analog, BDBM104241) [1] |
| Comparator Or Baseline | Triazolopyridine reference compounds (US8575145 Example 66/106): PIM-1 IC₅₀ = 0.80 nM; PIM-2 IC₅₀ in comparable low nanomolar range [2] |
| Quantified Difference | Pyrimidine-piperidine scaffold: >500-fold selectivity for PIM-1 over PIM-2. Triazolopyridine scaffold: approximately equipotent across PIM-1 and PIM-2. |
| Conditions | PIM kinase activity assay (pH 7.4, 22°C) based on incorporation of [³³P]ATP into PIM2tide substrate [1][2]. |
Why This Matters
For researchers specifically studying PIM-1-driven pathways (e.g., in certain hematologic malignancies) while minimizing confounding effects from PIM-2 inhibition, this scaffold's inherent selectivity profile offers a pharmacological advantage over equipotent dual PIM-1/2 inhibitors.
- [1] BindingDB. BDBM104241 (US8575145, 118/119/149). PIM-2 IC₅₀ = 574 nM. Affinity data from Array BioPharma US Patent. Assay: PIM activity measured via [³³P]ATP incorporation into PIM2tide substrate, pH 7.4, 22°C. View Source
- [2] BindingDB. BDBM41535 (US8575145, 66/106). PIM-1 IC₅₀ = 0.80 nM. Affinity data from Array BioPharma US Patent. Assay: PIM activity measured via [³³P]ATP incorporation into PIM2tide substrate, pH 7.4, 22°C. View Source
